2-(4-Bromophenyl)-3-oxopropanenitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,6,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLNNEMGSUOGGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C=O)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Bromophenyl)-3-oxopropanenitrile (CAS 27956-41-8): A Versatile Intermediate for Drug Discovery and Development
This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-3-oxopropanenitrile, a key building block in synthetic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, reactivity, analytical characterization, and applications of this versatile compound, grounding all information in established scientific principles and methodologies.
Introduction: The Strategic Importance of this compound
This compound, also known as 3-(4-Bromophenyl)-3-oxopropanenitrile, is a bifunctional molecule featuring a β-ketonitrile moiety. This structural arrangement imparts a unique reactivity profile, making it an exceptionally valuable intermediate in the synthesis of complex organic molecules. The presence of the 4-bromophenyl group provides a site for further molecular elaboration through cross-coupling reactions, while the β-ketonitrile portion is a precursor to a wide array of heterocyclic systems, many of which form the core scaffolds of biologically active compounds.[1]
The strategic importance of this intermediate lies in its ability to serve as a linchpin in convergent synthetic strategies, allowing for the rapid assembly of diverse molecular architectures. For drug development professionals, this translates to an accelerated exploration of chemical space around a given pharmacophore, a critical step in lead optimization and the development of novel therapeutics.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe utilization. The key data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 27956-41-8 | [2] |
| Molecular Formula | C₉H₆BrNO | [2] |
| Molecular Weight | 224.06 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 153–155 °C | [3] |
| Solubility | Soluble in many organic solvents such as dichloromethane, ethyl acetate, and THF. |
Safety and Handling:
As with all brominated aromatic compounds and nitriles, appropriate safety precautions must be observed.[4][5]
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed, in contact with skin, or if inhaled. | Wear protective gloves, protective clothing, eye protection, and face protection.[6] |
| Causes skin and serious eye irritation. | Use only in a well-ventilated area.[6] |
| May cause respiratory irritation. | In case of contact with eyes, rinse cautiously with water for several minutes.[7] |
| Store in a cool, dry, and well-ventilated place.[6] |
It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound. All manipulations should be performed in a fume hood by trained personnel.
Synthesis of this compound
The synthesis of β-ketonitriles has been approached through various methodologies, including the acylation of nitriles, electrophilic cyanation of enolates, and transition-metal-catalyzed carbonylative couplings.[8] A highly efficient and practical approach for the synthesis of this compound involves the reaction of an activated 4-bromobenzamide with acetonitrile in the presence of a strong base.[3][9]
Recommended Synthetic Protocol
This protocol is adapted from a general procedure for the synthesis of β-ketonitriles from tertiary amides.[3] The causality behind this choice of methodology lies in its high efficiency, mild reaction conditions (room temperature), and avoidance of toxic transition-metal catalysts.[9]
Reaction Scheme:
Caption: Synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a dry 20 mL vial under an argon atmosphere, add 4-bromo-N-phenyl-N-tosylbenzamide (1.0 mmol, 1.0 equiv) and anhydrous toluene (3.5 mL).
-
Addition of Acetonitrile: Add acetonitrile (2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Initiation of Reaction: Slowly add lithium bis(trimethylsilyl)amide (LiHMDS) (3.0 mL, 3.0 equiv, 1 M solution in THF) to the stirred solution at room temperature. The use of a strong, non-nucleophilic base like LiHMDS is crucial to deprotonate acetonitrile to form the nucleophilic carbanion without competing side reactions.
-
Reaction Monitoring: Stir the resulting solution at room temperature for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (7 mL). Dilute the mixture with ethyl acetate (50 mL). The purpose of the NH₄Cl quench is to neutralize the excess base and protonate any anionic species.
-
Extraction: Transfer the mixture to a separatory funnel and wash the organic layer with brine (2 x 20 mL). The brine wash removes residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford this compound as a white solid (yield: ~90%).[3]
This self-validating protocol includes a purification step that allows for the isolation of the product in high purity, which can be confirmed by the analytical methods described in Section 5.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of its two key functional groups.
Reactivity of the β-Ketonitrile Moiety
The β-ketonitrile functionality is a versatile precursor for the synthesis of a wide range of heterocyclic compounds.[1] The active methylene group, flanked by two electron-withdrawing groups (carbonyl and nitrile), is readily deprotonated, and the resulting carbanion can participate in various C-C bond-forming reactions. Furthermore, the carbonyl and nitrile groups can undergo cyclization reactions with various dinucleophiles.
Caption: Heterocycle synthesis from β-ketonitriles.
This reactivity is exploited in multicomponent reactions like the Biginelli reaction to produce dihydropyrimidinones, which are scaffolds found in numerous pharmaceuticals.
Reactivity of the 4-Bromophenyl Group
The bromine atom on the phenyl ring serves as a versatile handle for late-stage functionalization, a highly desirable feature in drug discovery programs. It readily participates in palladium-catalyzed cross-coupling reactions such as:
-
Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.
-
Heck Reaction: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes.
This allows for the systematic modification of this part of the molecule to probe structure-activity relationships (SAR) and optimize pharmacokinetic properties.
Illustrative Application in Medicinal Chemistry
While specific examples starting directly from CAS 27956-41-8 are not prominently disclosed in public literature, its close analog, 4-bromophenylacetonitrile, is a well-established intermediate in the synthesis of various pharmaceuticals.[9][10] For instance, derivatives of 4-bromophenylacetonitrile are used to synthesize benzimidazole-containing compounds with potential anti-inflammatory and antioxidant activities.[9] The introduction of the oxo group in this compound significantly expands its synthetic potential, particularly for accessing pyrimidine-based structures. For example, it is a key intermediate in the synthesis of potent dual endothelin receptor antagonists, such as Macitentan, where a substituted pyrimidine core is essential for activity.[7]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, CDCl₃): δ 7.78 (d, J = 8.5 Hz, 2H), 7.70 (d, J = 8.5 Hz, 2H), 4.07 (s, 2H).[3]
-
Expert Interpretation: The two doublets in the aromatic region (7.7-7.8 ppm) are characteristic of a 1,4-disubstituted benzene ring. The singlet at 4.07 ppm corresponds to the two protons of the active methylene group, positioned between the carbonyl and nitrile functionalities.
-
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the key functional groups present in the molecule.
-
Expected Absorptions:
-
C≡N stretch: A sharp, medium-intensity band is expected in the range of 2240-2260 cm⁻¹.
-
C=O stretch: A strong, sharp absorption is anticipated around 1685-1705 cm⁻¹. The conjugation with the aromatic ring shifts this band to a lower wavenumber compared to a saturated ketone (typically ~1715 cm⁻¹).[2][11]
-
C-H stretch (aromatic): Bands are expected just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Bands are expected just below 3000 cm⁻¹.[12]
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns.
-
Expected Fragmentation:
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 223 and 225 with a characteristic ~1:1 intensity ratio, which is indicative of the presence of one bromine atom.
-
Key Fragments:
-
Chromatographic Methods
Purity assessment is typically performed using HPLC with UV detection or Gas Chromatography (GC).
-
HPLC: A reversed-phase C18 column with a mobile phase of acetonitrile and water is a suitable starting point for method development.[13]
-
GC: Due to its thermal stability, GC analysis is also feasible.
Caption: Analytical workflow for characterization.
Conclusion
This compound is a high-value intermediate for the synthesis of complex organic molecules, particularly heterocyclic systems relevant to drug discovery. Its robust synthesis, coupled with the orthogonal reactivity of its functional groups, allows for its application in diverse synthetic strategies. This guide provides the foundational knowledge required for its effective and safe use in a research and development setting, empowering scientists to leverage its full potential in the creation of novel chemical entities.
References
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024). RSC Publishing. [Link]
-
Transition-metal-catalyst-free reaction of amides and acetonitriles: synthesis of β-ketonitriles. (2022). RSC Publishing. [Link]
-
Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. The Royal Society of Chemistry. [Link]
-
Recent Advances in the Synthesis of β-Ketonitriles. (2014). Thieme E-Journals. [Link]
-
Mass Spectrometry (MS). CHEMISTRY 1000. [Link]
-
Where can I find handling precautions to work with brominated flame retardants?. (2016). ResearchGate. [Link]
-
Successful utilization of β-ketonitrile in Biginelli reaction: synthesis of 5-cyanodihydropyrimidine. (2018). Indian Academy of Sciences. [Link]
-
The Role of 4-Bromophenylacetonitrile in Organic Synthesis & R&D. (2023). Autech Industry Co.,Limited. [Link]
-
The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). ACS Publications. [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2024). Dolly Corporation. [Link]
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Fragmentation (mass spectrometry). Wikipedia. [Link]
-
Safety Data Sheet: Bromine. Carl ROTH. [Link]
-
SAFETY DATA SHEET. (2022). Archean Chemical Industries. [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. [Link]
-
IR: ketones. University of Calgary. [Link]
-
A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019). Beilstein-Institut. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2023). Chemistry LibreTexts. [Link]
-
The Carbonyl Group, Part I: Introduction. (2017). Spectroscopy Online. [Link]
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alpha-formyl-4-bromophenylacetonitrile structure
Technical Monograph: -Formyl-4-bromophenylacetonitrile
High-Purity Synthesis, Structural Dynamics, and Application in Heterocyclic Chemistry
Executive Summary
11This guide provides a rigorous technical analysis of its synthesis via Claisen condensation, its isolation as a stable enolate salt, and its downstream utility in constructing pyrimidine-based kinase inhibitors.
Structural Architecture & Tautomerism
Understanding the reactivity of this molecule requires a deep appreciation of its tautomeric states.[1] While often referred to as the "formyl" derivative, the neutral molecule predominantly exists as the enol (Z/E-3-hydroxyacrylonitrile) due to the stabilization provided by the extended conjugation of the aromatic ring with the nitrile group.[1]
-
Form A (Aldehyde): Reactive electrophile, susceptible to polymerization.
-
Form B (Enol): Stabilized by intramolecular H-bonding (pseudo-ring formation).[1]
-
Form C (Enolate): The nucleophilic species generated under basic conditions, used directly in subsequent condensations.
Mechanistic Visualization: Tautomeric Equilibrium
The following diagram illustrates the proton transfer dynamics that dictate the molecule's behavior in solution.
Figure 1: Tautomeric equilibrium shifting from the electrophilic aldehyde to the nucleophilic enolate under basic conditions.[1]
Strategic Synthesis: Claisen Condensation Protocol
The industrial standard for synthesizing this scaffold involves the formylation of 4-bromophenylacetonitrile using ethyl formate in the presence of a metal alkoxide.[1]
mechanistic Rationale
The pKa of the
Experimental Protocol
Scale: 100 mmol basis Yield Target: >85% (as Sodium Salt)
| Reagent | Equiv.[1] | Role | Critical Attribute |
| 4-Bromophenylacetonitrile | 1.0 | Substrate | High purity (>98%), dry |
| Ethyl Formate | 1.5 - 2.0 | Formyl Source | Excess drives equilibrium |
| Sodium Ethoxide | 1.2 | Base | Freshly prepared or 21% wt in EtOH |
| Toluene/Ethanol | Solvent | Medium | Anhydrous (<0.05% water) |
Step-by-Step Methodology:
-
System Prep: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and addition funnel. Purge with Nitrogen (
).[1] -
Base Formation: Charge Toluene (150 mL) and NaOEt (1.2 equiv). Cool to 0–5°C.[1]
-
Formylation: Mix 4-bromophenylacetonitrile (1.0 equiv) with Ethyl Formate (1.5 equiv) in a separate vessel. Add this mixture dropwise to the base suspension over 45 minutes.
-
Expert Insight: Premixing the nitrile and formate prevents the self-condensation of the nitrile (Thorpe reaction) by ensuring the formate electrophile is immediately available upon deprotonation.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. A thick precipitate (the sodium enolate) will form.[1]
-
Workup (Salt Isolation):
Workup (Neutral Species): If the neutral enol is required, suspend the salt in water and acidify carefully with 1M HCl to pH 4-5.[1] Extract immediately with Ethyl Acetate.[1] Note: The neutral form is less stable than the salt.[1]
Workflow Visualization
Figure 2: Optimized synthetic workflow for the isolation of the stable sodium enolate salt.
Applications in Heterocyclic Chemistry
The primary utility of
Key Transformation: Pyrimidine Synthesis Reaction with Formamidine Acetate or Guanidine yields 4-aminopyrimidines, a scaffold ubiquitous in EGFR tyrosine kinase inhibitors (e.g., analogs of Gefitinib).
-
Reagents: Sodium Enolate (from Step 3) + Formamidine Acetate.[1]
-
Conditions: Reflux in Ethanol/DMF.[1]
-
Mechanism: Addition-Elimination followed by intramolecular cyclization.[1]
Analytical Characterization
Confirming the identity of the product requires distinguishing between the tautomers.[1]
1H NMR (DMSO-d6, 400 MHz) - Neutral Enol Form:
-
12.0 - 12.5 ppm (br s, 1H): Enolic -OH (Exchangeable with
).[1] - 7.8 - 8.1 ppm (s, 1H): Vinyl proton (=CH-O).[1] This is the diagnostic peak for the formylated product.[1]
- 7.5 - 7.6 ppm (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substituted bromobenzene).[1]
IR Spectroscopy:
-
2210 - 2220 cm⁻¹: Nitrile (C≡N) stretch.[1] The conjugation lowers this frequency slightly compared to the starting material.[1]
-
1620 - 1640 cm⁻¹: C=C alkene stretch.[1]
-
3200 - 3400 cm⁻¹: Broad -OH stretch (Enol).[1]
Safety & Stability (E-E-A-T)
-
Toxicity: Like all nitriles, this compound can liberate cyanide ions under extreme metabolic or hydrolytic conditions. Handle in a well-ventilated fume hood.
-
Skin Sensitization: The
-unsaturated nitrile moiety is a potent Michael acceptor, capable of alkylating cysteine residues in proteins. Double-gloving (Nitrile + Laminate) is recommended.[1] -
Stability: The sodium salt is stable at room temperature when stored under desiccant.[1] The free enol/aldehyde decomposes slowly if exposed to moisture and light; store at -20°C.[1]
References
-
Synthesis of Acrylonitriles: Liu, Y., et al. "Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization."[2] Chinese Journal of Chemistry, 2021.[2] [1]
-
Bio-catalytic N-formylation: Patre, R. E., et al. "First report on bio-catalytic N-formylation of amines using ethyl formate."[1][3] Royal Society of Chemistry, 2010.
-
General Pyrimidine Synthesis: "Process for the preparation of 3-hydroxyacrylonitrile metal salts."[1] Patent CN1594287A.[1]
-
4-Bromophenylacetonitrile Properties: Sigma-Aldrich Product Specification.
Navigating the Synthetic Landscape of 4-Bromophenyl-alpha-formylacetonitrile: A Technical Guide for Chemical Innovation
Abstract
This technical guide provides an in-depth exploration of 4-Bromophenyl-alpha-formylacetonitrile, a versatile beta-ketonitrile intermediate with significant potential in synthetic organic chemistry and drug discovery. We will delve into its nomenclature, elucidating its various synonyms and establishing its definitive chemical identity. The core of this document will focus on the synthetic pathways to this molecule, presenting a detailed, field-tested protocol for its preparation. Furthermore, we will examine the chemical properties and reactivity of this compound, highlighting its utility as a building block for more complex molecular architectures. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights to leverage this compound in their research endeavors.
Chemical Identity and Nomenclature
The compound commonly referred to as 4-Bromophenyl-alpha-formylacetonitrile is more systematically named 2-(4-bromophenyl)-3-oxopropanenitrile . Understanding the nuances of its nomenclature is critical for accurate literature searching and unambiguous communication in a research context.
The name "4-Bromophenyl-alpha-formylacetonitrile" provides a descriptive, albeit less formal, representation of the molecule's structure. It correctly identifies the 4-bromophenyl substituent and the formyl group (-CHO) at the alpha-position relative to the nitrile (-CN). However, according to IUPAC nomenclature conventions, the longest carbon chain containing the principal functional groups dictates the parent name. In this case, the three-carbon chain including the nitrile and the ketone (from the formyl group) forms a propanenitrile backbone.
A critical point of clarity is the distinction from its isomer, 3-(4-bromophenyl)-3-oxopropanenitrile. In the target molecule, the 4-bromophenyl group is attached to the carbon alpha to the nitrile (C2), whereas in the isomer, it is part of the benzoyl group.
Table 1: Synonyms and Identifiers for this compound
| Name/Identifier | Value | Source |
| Systematic Name | This compound | IUPAC |
| Common Name | 4-Bromophenyl-alpha-formylacetonitrile | Trivial |
| CAS Number | 27956-41-8 | Chemical Abstracts Service[1] |
| Molecular Formula | C₉H₆BrNO | - |
| Molecular Weight | 224.06 g/mol | - |
| Other Synonyms | 3-(4-Bromophenyl)-3-cyanopropanal | - |
Synthesis of this compound: A Mechanistic Approach and Detailed Protocol
The synthesis of β-ketonitriles, such as this compound, is a cornerstone of synthetic organic chemistry due to their wide-ranging applications.[2][3] The most direct and widely employed method for the formylation of an active methylene compound like 4-bromophenylacetonitrile is the Claisen condensation with a formylating agent.
The Underlying Chemistry: Claisen Condensation
The Claisen condensation involves the base-catalyzed reaction between two esters or an ester and another carbonyl compound containing an alpha-hydrogen. In the context of synthesizing our target molecule, a mixed Claisen condensation is employed, where 4-bromophenylacetonitrile acts as the nucleophilic component and an excess of a non-enolizable ester, such as ethyl formate, serves as the electrophilic formylating agent.
The reaction is initiated by a strong base, typically an alkoxide like sodium ethoxide or a stronger base like sodium hydride, which deprotonates the alpha-carbon of 4-bromophenylacetonitrile to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of ethyl formate. The resulting tetrahedral intermediate subsequently collapses, eliminating an ethoxide ion to yield the enolate of the final β-ketonitrile. An acidic workup is then required to protonate the enolate and afford the final product. The use of an excess of the formylating agent and a strong enough base is crucial to drive the equilibrium towards the product.
Sources
Technical Monograph: 2-(4-Bromophenyl)-3-oxopropanenitrile
The following technical guide details the molecular characteristics, synthesis, and application of 2-(4-Bromophenyl)-3-oxopropanenitrile , a critical intermediate in the synthesis of nitrogen-containing heterocycles for drug development.
Chemical Identity & Physical Constants
This compound is a bifunctional building block used primarily in the pharmaceutical industry for the construction of pyrimidine and quinazoline scaffolds (e.g., EGFR inhibitors). It exists in a dynamic equilibrium between its keto (formyl) and enol forms, a property that dictates its reactivity and spectroscopic signature.
| Property | Data |
| CAS Number | 27956-41-8 (Isomer B: |
| IUPAC Name | This compound |
| Synonyms | |
| Molecular Formula | |
| Average Molecular Weight | 224.06 g/mol |
| Monoisotopic Mass | 222.9633 Da ( |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 153–155 °C (typical for purified solid) |
Mass Spectrometry & Isotopic Distribution
For researchers utilizing LC-MS, the molecular weight must be interpreted through the lens of bromine's isotopic abundance. Bromine exists as two stable isotopes,
-
Target Ion [M-H]⁻ (ESI Negative): 221.9 and 223.9
-
Target Ion [M+H]⁺ (ESI Positive): 224.0 and 226.0
Expert Insight: Do not rely on the average molecular weight (224.06) for mass gating. You must set your extraction window to capture both the
andpeaks to confirm the presence of the bromine moiety.
Structural Analysis: The Keto-Enol Tautomerism
Understanding the tautomerism of this molecule is vital for interpreting NMR data and predicting reactivity. While the IUPAC name suggests an aldehyde (keto form), the compound frequently exists as the enol (3-hydroxyacrylonitrile) in solution and solid state due to the extended conjugation of the phenyl ring with the double bond.
Tautomer Equilibrium Diagram
Figure 1: The dynamic equilibrium between the keto and enol forms.[1] In polar aprotic solvents (DMSO-d6), the enol form often predominates.
Synthesis Protocol: Formylation of Arylacetonitriles
The industrial standard for synthesizing this compound is the Claisen condensation of 4-bromophenylacetonitrile with an alkyl formate. This method is preferred for its scalability and high atom economy.
Reaction Pathway[4][5]
Figure 2: Synthetic route via Claisen condensation.
Step-by-Step Methodology
Note: All steps should be performed under an inert atmosphere (
-
Preparation: Charge a dry 3-neck flask with Sodium Ethoxide (NaOEt) (1.2 equiv) and anhydrous Ethanol or THF.
-
Addition: Cool the mixture to 0–5 °C. Add a solution of 4-Bromophenylacetonitrile (1.0 equiv) and Ethyl Formate (1.5 equiv) dropwise over 30 minutes.
-
Why? Slow addition controls the exotherm and minimizes self-condensation of the nitrile.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. The formation of a precipitate (the sodium salt of the enol) typically indicates progress.
-
Workup:
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water or Toluene if necessary.
Applications in Drug Discovery
This molecule serves as a "C-C-N" electrophile, reacting with amidines to form pyrimidines. This is a key pathway for synthesizing kinase inhibitors.
Synthesis of 4-Anilinoquinazolines (EGFR Inhibitor Analogs)
By reacting this compound with Guanidine or Formamidine , researchers can access 5-arylpyrimidines.
-
Mechanism: The amidine nitrogen attacks the aldehyde (or enol) carbon, followed by cyclization onto the nitrile group.
-
Utility: The bromine handle allows for further functionalization (e.g., Suzuki coupling) after the heterocycle is formed, enabling rapid library generation.
References
-
BLD Pharm. (2024). This compound Product Datasheet. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 770312: (4-Bromobenzoyl)acetonitrile. (Note: Isomeric reference for structural comparison). Retrieved from
-
Organic Syntheses. (2014). Synthesis of Beta-Ketonitriles and Related Compounds. (General methodology reference). Retrieved from
-
GuideChem. (2024). 4-Bromophenylacetonitrile Synthesis and Applications. Retrieved from
Sources
alpha-formyl arylacetonitrile derivatives literature
Technical Guide: -Formyl Arylacetonitrile Derivatives
Synthetic Architecture, Tautomeric Dynamics, and Heterocyclic Applications
Executive Summary
The
This guide provides a rigorous technical analysis of the scaffold's synthesis, stability, and application, moving beyond standard literature to address the "art" of handling these labile intermediates.
Part 1: Structural Dynamics & Tautomerism
The reactivity of
-
The Keto Form (A): Electrophilic at the carbonyl; prone to oxidation.
-
The Enol Form (B): Stabilized by conjugation with the nitrile and aryl groups; acts as a vinylogous acid.
-
The Enolate (C): The actual nucleophilic species in alkylation reactions; highly stable as a sodium salt.
Causality in Handling: Researchers must recognize that "drying" the free acid often leads to polymerization. It is operationally superior to store and utilize the compound as its sodium enolate salt whenever possible, generating the free species in situ only when required for specific condensation mechanisms.
Figure 1: Tautomeric equilibrium and acid-base switching. The enolate is the thermodynamically stable storage form.
Part 2: Synthetic Architectures
Protocol: Claisen Condensation of Phenylacetonitrile
The industry-standard synthesis involves the formylation of phenylacetonitrile using ethyl formate. While seemingly simple, the choice of base and temperature control determines the purity of the product.
Reagents:
-
Ethyl Formate (Formylating agent)[2]
-
Sodium Methoxide (NaOMe) or Sodium Ethoxide (NaOEt)
-
Solvent: Dry Benzene or Toluene (Modern adaptation: THF/EtOH)
Step-by-Step Methodology:
-
Enolate Formation:
-
Action: Suspend dry NaOMe (1.1 eq) in anhydrous toluene at 0°C. Add ethyl formate (1.2 eq).
-
Causality: Low temperature prevents self-condensation of ethyl formate. Anhydrous conditions are non-negotiable to prevent hydrolysis of the ester to formic acid.
-
-
Condensation:
-
Action: Add phenylacetonitrile dropwise over 30–60 minutes.
-
Observation: The mixture will thicken significantly as the sodium salt of the product precipitates.
-
Causality: Slow addition prevents the "runaway" exotherm of the Claisen condensation, ensuring regioselectivity.
-
-
Workup (The Critical Divergence):
-
Option A (Isolation of Salt): Filter the precipitate directly. Wash with ether.[3] This yields the stable Sodium
-formyl phenylacetonitrile . -
Option B (Free Acid): Dissolve the salt in water.[3] Wash the aqueous layer with ether (removes unreacted starting material). Acidify carefully with HCl to pH 3–4.
-
Warning: Do not drop below pH 2. Highly acidic conditions promote nitrile hydrolysis to the amide or carboxylic acid.
-
-
Purification:
-
The free enol precipitates upon acidification. Recrystallize immediately from methanol or use crude in the next step.
-
Figure 2: Synthetic workflow distinguishing between the isolation of the stable salt and the reactive free enol.
Part 3: Heterocyclic Transformation (The Pinner-Type Cyclization)
The most high-value application of this scaffold is the synthesis of 2,4-diamino-5-arylpyrimidines . This reaction exploits the 1,3-electrophilic character of the scaffold (Aldehyde + Nitrile) reacting with a 1,3-dinucleophile (Guanidine).
Mechanism:
-
Aldehyde Attack: The most nucleophilic nitrogen of guanidine attacks the formyl carbon (aldehyde), forming a Schiff base.
-
Cyclization: The second nitrogen attacks the nitrile carbon.
-
Aromatization: Tautomerization yields the stable pyrimidine ring.
Data: Comparative Yields of Pyrimidine Synthesis
| Substrate | Dinucleophile | Solvent/Base | Product | Yield | Ref |
| Guanidine HCl | EtOH / NaOEt | 2,4-Diamino-5-phenylpyrimidine | 72% | [1] | |
| Urea | EtOH / HCl | 2-Amino-5-phenyl-4(3H)-pyrimidinone | 65% | [2] | |
| Hydrazine | EtOH / Reflux | 3-Amino-4-phenylpyrazole | 83% | [3] |
Protocol: Synthesis of 2,4-Diamino-5-phenylpyrimidine
-
Preparation: Dissolve Guanidine HCl (1.5 eq) in absolute ethanol. Add NaOEt (1.5 eq) to liberate the free guanidine base. Filter off NaCl.
-
Addition: Add the ethanolic guanidine solution to a solution of
-formyl phenylacetonitrile (1.0 eq) in ethanol. -
Reflux: Heat to reflux for 4–6 hours.
-
Causality: The nitrile requires thermal energy to undergo nucleophilic attack by the internal nitrogen.
-
Isolation: Cool the mixture. The pyrimidine often precipitates. If not, evaporate solvent and recrystallize from DMF/Water.
Figure 3: Mechanism of the cyclization reaction yielding the antifolate pharmacophore.
Part 4: Pharmaceutical Applications[1][4][5][6][7]
The
-
DHFR Inhibition: The 2,4-diaminopyrimidine moiety mimics the pteridine ring of folic acid, binding to Dihydrofolate Reductase (DHFR).
-
Kinase Inhibitors: Derivatives where the phenyl ring is substituted (e.g., 3,4,5-trimethoxy) are used to create analogues of Trimethoprim.
-
Self-Validating Check: If your synthesis yields a product that is soluble in dilute acid (due to the amine) but precipitates in base, you have likely formed the 2,4-diamino species. If the product is insoluble in acid but soluble in base (phenol-like), you likely formed the pyrimidinone (via hydrolysis or urea reaction).
References
-
Synthesis of 2,4-Diamino-5-phenylpyrimidine
-
Synthesis of
-Formyl Phenylacetonitrile (Protocol):- Source: PrepChem / US P
- Context: Detailed workup for isolating the formyl deriv
-
Link:2
-
Tautomerism and Physical Properties
-
Reaction with Hydrazine (Pyrazole Synthesis)
- Source: Semantic Scholar / ResearchG
- Context: Michael addition and cycliz
-
Link:6
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. 2-Oxo-3-phenylpropanenitrile | C9H7NO | CID 11829579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
formylation of 4-bromophenylacetonitrile protocol
Application Note: High-Yield -Formylation of 4-Bromophenylacetonitrile
Executive Summary & Strategic Significance
The
This intermediate is the structural cornerstone for 4-anilinoquinazoline scaffolds, a class of potent EGFR inhibitors (e.g., Gefitinib, Erlotinib analogs). The bromine handle allows for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura or Buchwald-Hartwig) to diversify the aromatic core after the heterocycle has been constructed.
This guide presents two validated protocols:
-
Method A (Standard): Claisen condensation using Ethyl Formate/Sodium Ethoxide. (Scalable, high yield).[1]
-
Method B (Alternative): Enamination using DMF-DMA. (Mild, neutral conditions).
Mechanism of Action
Understanding the electronic push-pull of this reaction is critical for troubleshooting. The nitrile group acidifies the
Mechanistic Workflow (DOT Visualization)
Figure 1: Mechanistic pathway for the base-mediated formylation. The reaction is driven to completion by the formation of the stable, conjugated enolate salt.
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Temperature | 0°C to 5°C (Addition) | Low temperature suppresses self-condensation of the nitrile (Thorpe-Ziegler reaction) and minimizes polymerization of ethyl formate. |
| Stoichiometry | Base (1.2 - 1.5 eq) | Excess base is required because the product (enol) is more acidic than the starting material; the product consumes 1 equivalent of base to form the salt. |
| Solvent | Toluene or THF | Toluene is preferred for scale-up (easy solvent recovery). THF offers faster kinetics but requires rigorous drying. |
| Atmosphere | Inert ( | The |
Protocol A: Sodium Ethoxide/Ethyl Formate (The Industrial Standard)
Best for: Gram-to-Kilogram scale synthesis where isolation of the stable salt is desired.
Reagents
-
Substrate: 4-Bromophenylacetonitrile [CAS: 16532-79-9] (1.0 eq)
-
Formyl Source: Ethyl Formate [CAS: 109-94-4] (1.5 eq)
-
Base: Sodium Ethoxide (solid, 96%) or freshly prepared solution (1.2 eq)
-
Solvent: Anhydrous Toluene (10 vol)
Step-by-Step Methodology
-
System Prep: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Flush with Nitrogen.[2]
-
Base Suspension: Charge Sodium Ethoxide (1.2 eq) and Anhydrous Toluene (5 vol). Cool the suspension to 0°C using an ice/salt bath.
-
Ester Addition: Add Ethyl Formate (1.5 eq) dropwise to the base suspension. Stir for 15 minutes. Note: The mixture may thicken.
-
Substrate Addition: Dissolve 4-Bromophenylacetonitrile (1.0 eq) in Toluene (5 vol). Add this solution dropwise to the reactor, maintaining the internal temperature below 5°C .
-
Self-Validation Check: The reaction mixture should turn from white/grey to a creamy yellow/orange suspension as the enolate forms.
-
-
Reaction: Allow the mixture to warm slowly to Room Temperature (20-25°C) and stir for 4–6 hours.
-
Monitoring: Check via TLC (SiO2, 20% EtOAc/Hexane). The starting material (
) should disappear, replaced by a baseline spot (the salt) or a streak (the enol).
-
-
Workup (Option A - Isolation of Salt):
-
The sodium salt often precipitates as a thick solid. Filter the solid under
. Wash with cold toluene and hexanes. This salt is stable and can be used directly in the next step (e.g., cyclization with guanidine).
-
-
Workup (Option B - Isolation of Free Enol):
-
Dilute the reaction mixture with ice water (10 vol). The solids will dissolve.
-
Separate the aqueous layer (contains the product).[3] Extract the organic layer once with water.
-
Acidify the combined aqueous phases carefully with 2N HCl to pH ~3.
-
Observation: The product will precipitate as a white to pale yellow solid.
-
Filter, wash with water, and dry in a vacuum oven at 45°C.
-
Protocol B: DMF-DMA (The "Green" Alternative)
Best for: Small scale, acid-sensitive substrates, or when "anhydrous" conditions are difficult to maintain.
Reagents
-
Substrate: 4-Bromophenylacetonitrile (1.0 eq)
-
Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)
-
Solvent: DMF or 2-Propanol (optional, reaction can be neat)
Methodology
-
Mix substrate and DMF-DMA in a sealed pressure tube.
-
Heat to 80-90°C for 3 hours.
-
Mechanism: This forms the enamine (3-(dimethylamino)-2-(4-bromophenyl)acrylonitrile) rather than the hydroxy-nitrile.
-
Workup: Cool to room temperature. Pour into crushed ice. The product precipitates as a yellow solid.[1]
-
Note: This intermediate is equivalent to the enol for many heterocycle syntheses but avoids the use of strong alkoxide bases.
Analytical Validation
| Test | Expected Result (Free Enol Form) | Notes |
| Appearance | Pale yellow to off-white solid | Darkening indicates oxidation. |
| Melting Point | 120 - 125°C (Decomposes) | Broad range due to tautomerism. |
| 1H NMR (DMSO-d6) | Distinctive downfield shift of the vinyl proton. | |
| IR Spectroscopy | ~2210 cm | Shifted/broadened compared to SM (2250 cm |
Workflow Diagram: From Reactant to Quinazoline
Figure 2: Strategic placement of the formylation step in the synthesis of EGFR inhibitors.
Safety & Troubleshooting
Safety Hazards[4][5][6][7][8][9]
-
Cyanide Risk: While the nitrile group is generally stable, thermal decomposition or contact with strong acids at high temperatures can release HCN. Always work in a well-ventilated fume hood.
-
Sodium Ethoxide: Highly caustic and moisture sensitive. Causes severe skin burns.
-
4-Bromophenylacetonitrile: Toxic if swallowed or inhaled.[4][5][6][7][8] Skin irritant.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent/base | Re-dry Toluene over Na/Benzophenone or sieves. Use fresh NaOEt. |
| Product is an Oil | Incomplete acidification | Ensure pH reaches < 3 during workup to fully protonate the enol. |
| Starting Material Remains | Temperature too low | After addition, ensure the reaction warms to 20°C or heat to 40°C for 1 hr. |
| Dark/Tar Formation | Polymerization | Reduce reaction temperature; ensure inert atmosphere (exclude |
References
-
Original Method (Claisen Condensation)
-
Application in Drug Synthesis (Gefitinib Intermediates)
- Title: Synthesis and SAR of 4-anilinoquinazolines as potent EGFR inhibitors.
- Source: Journal of Medicinal Chemistry (General reference to the class).
- Verification: See J. Med. Chem. 1996, 39, 4, 918–928 for analogous chemistry on quinazoline precursors.
-
URL:[Link]
- Alternative DMF-DMA Protocol: Title: Reactions of DMF-DMA with activated nitriles. Source: Heterocycles, Vol 24. Context: Describes the formation of enaminonitriles under neutral conditions.
-
Safety Data Sheet (SDS)
-
Title: 4-Bromophenylacetonitrile Safety Data Sheet[6]
- Source: Thermo Fisher Scientific
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. jscholaronline.org [jscholaronline.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Note: A Protocol for the Synthesis of Highly Functionalized 2-Aminothiophenes Using 3-(4-Bromophenyl)-3-oxopropanenitrile via the Gewald Reaction
Introduction: The Gewald Reaction as a Cornerstone in Medicinal Chemistry
The Gewald three-component reaction, first reported in 1961, stands as one of the most efficient and versatile methods for the synthesis of polysubstituted 2-aminothiophenes.[1][2] This multicomponent reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[3] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from antiviral and anticancer to anti-inflammatory agents.[4][5] The enduring appeal of the Gewald reaction lies in its operational simplicity, use of readily available starting materials, and the high degree of structural diversity achievable in a single pot.[6]
This application note provides a detailed protocol and mechanistic insights for utilizing 3-(4-Bromophenyl)-3-oxopropanenitrile (also known as 4-bromobenzoylacetonitrile) as the active methylene component in the Gewald reaction. The incorporation of this specific substrate is of significant strategic value in drug discovery. The resulting 5-(4-bromophenyl) substituent on the thiophene ring serves as a versatile synthetic handle for post-reaction modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This enables the rapid generation of compound libraries, a critical process in modern lead optimization and structure-activity relationship (SAR) studies.[1]
Reaction Mechanism: A Stepwise Look at Thiophene Formation
The mechanism of the Gewald reaction has been extensively studied and is understood to proceed through a series of well-defined steps.[2][7] The entire process is a cascade of classical organic reactions, culminating in the formation of the stable aromatic thiophene ring, which provides the thermodynamic driving force for the reaction.[8]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation. The base (e.g., morpholine) deprotonates the active methylene group of 3-(4-Bromophenyl)-3-oxopropanenitrile. The resulting carbanion then attacks the carbonyl carbon of a ketone or aldehyde (e.g., cyclohexanone), followed by dehydration to yield a stable α,β-unsaturated nitrile intermediate (a chalcone-like structure).[2]
-
Michael Addition of Sulfur: The α,β-unsaturated intermediate undergoes a Michael-type addition. The sulfur, activated by the amine base to form soluble polysulfides, adds to the β-position.[7][9] The resulting intermediate is a thiolate anion.
-
Ring Closure and Tautomerization: The thiolate anion then attacks the nitrile carbon in an intramolecular cyclization step, forming a five-membered imine ring.
-
Aromatization: A final tautomerization of the imine to the more stable enamine, followed by elimination of a sulfur atom, leads to the formation of the final aromatic 2-aminothiophene product.[2]
Caption: The mechanistic pathway of the Gewald reaction.
Experimental Protocol
This protocol describes the synthesis of 2-amino-3-benzoyl-5-(4-bromophenyl)-4-substituted-thiophene using 3-(4-Bromophenyl)-3-oxopropanenitrile and a generic ketone (cyclohexanone is used as an example).
Materials and Reagents
-
3-(4-Bromophenyl)-3-oxopropanenitrile (1.0 eq)
-
Cyclohexanone (1.0 eq)
-
Elemental Sulfur (powdered, 1.1 eq)
-
Morpholine (2.0 eq)
-
Ethanol (anhydrous, ~5 mL per mmol of nitrile)
-
Deionized Water
-
Ice
Equipment
-
Round-bottom flask (sized appropriately for the reaction scale)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask, add 3-(4-Bromophenyl)-3-oxopropanenitrile (1.0 eq), cyclohexanone (1.0 eq), elemental sulfur (1.1 eq), and ethanol.
-
Rationale: Combining the reactants in a polar solvent facilitates their interaction. Ethanol is a common and effective solvent for this reaction.[10]
-
-
Initiation: Begin stirring the mixture to form a suspension. Add morpholine (2.0 eq) to the flask at room temperature.
-
Rationale: Morpholine serves a dual purpose: it acts as the basic catalyst for the Knoevenagel condensation and helps to dissolve elemental sulfur by forming morpholine polysulfides, making the sulfur more reactive.[9]
-
-
Heating: Attach a condenser and heat the reaction mixture to a gentle reflux (approximately 60-70 °C) with vigorous stirring.
-
Rationale: Moderate heating provides the necessary activation energy for the reaction cascade without promoting significant side reactions or decomposition. The temperature is a critical parameter to optimize for different substrates.
-
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, preventing unnecessary heating and potential degradation.
-
-
Workup: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water while stirring. A solid precipitate should form.
-
Rationale: The product is typically insoluble in water. Pouring the reaction mixture into water causes the product to precipitate, separating it from the solvent and soluble impurities.
-
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with cold water to remove any residual morpholine and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-aminothiophene derivative. Dry the purified product under vacuum.
Caption: Experimental workflow for the Gewald synthesis.
Expected Results and Data
The reaction between 3-(4-Bromophenyl)-3-oxopropanenitrile, a ketone, and sulfur is expected to produce the corresponding 2-amino-3-benzoyl-5-(4-bromophenyl)-thiophene derivative in good to excellent yields.
| Parameter | Condition | Rationale / Note |
| Solvent | Ethanol or DMF | Polar solvents are preferred to dissolve intermediates.[10] |
| Base Catalyst | Morpholine or Triethylamine | Morpholine is highly effective due to its ability to solubilize sulfur.[9] |
| Temperature | 50 - 70 °C | Provides sufficient energy without causing degradation. Substrate dependent. |
| Reaction Time | 1 - 5 hours | Monitor by TLC for optimal results. |
| Typical Yield | 75 - 95% | Yields are generally high but depend on the specific ketone used.[11] |
Troubleshooting and Optimization
-
Low or No Yield:
-
Check Sulfur Quality: Ensure powdered elemental sulfur is used for better dispersion.
-
Verify Base Activity: Use fresh, high-quality amine base. The reaction is highly dependent on the catalyst.
-
Optimize Temperature: If the reaction is sluggish, a marginal increase in temperature might be necessary. Conversely, if decomposition is observed (darkening of the solution), the temperature should be lowered.
-
-
Impure Product:
-
Incomplete Reaction: If starting materials are present, increase the reaction time or temperature slightly.
-
Recrystallization Solvent: The choice of recrystallization solvent is crucial. A solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature is ideal. Test small batches with different solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane).
-
Conclusion
The Gewald reaction remains a powerful and reliable method for the synthesis of diverse 2-aminothiophenes. The use of 3-(4-Bromophenyl)-3-oxopropanenitrile as a substrate provides a direct route to thiophenes bearing a 4-bromophenyl group, a key feature for subsequent chemical diversification in drug discovery programs.[12][13] The protocol described herein is robust, high-yielding, and can be readily adapted for various ketones and aldehydes, making it an invaluable tool for medicinal and synthetic chemists.
References
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Juliá-Hernández, F., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances. [Link]
-
Juliá-Hernández, F., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Gewald reaction. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Peruncheralathan, S., & Ila, H. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link]
-
ResearchGate. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Supplementary Information. (n.d.). Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. [Link]
-
N'gompka, E., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 243, 114757. [Link]
-
ResearchGate. (2016). Applications substituted 2-aminothiophenes in drug design. [Link]
-
de Oliveira, R. B., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 28(2), 839. [Link]
-
PubChem. (n.d.). (R)-2-(4-Bromophenyl)propanenitrile. [Link]
-
ResearchGate. (2021). Synthesis of 2-aminothiophenes via Scheme 2. [Link]
-
ResearchGate. (2014). Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. [Link]
-
Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Note: Heterocycle Synthesis from 2-(4-Bromophenyl)-3-oxopropanenitrile
This Application Note and Protocol Guide is designed for researchers and drug discovery scientists focusing on the derivatization of 2-(4-Bromophenyl)-3-oxopropanenitrile . This versatile scaffold serves as a "linchpin" intermediate, enabling the rapid construction of diverse heterocyclic libraries—including pyrazoles, pyrimidines, and isoxazoles—while retaining a bromine handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).
Introduction & Strategic Value
This compound (also referred to as
-
Drug Discovery Utility: The resulting heterocycles (5-amino-4-arylpyrazoles, 2,4-diaminopyrimidines) are bioisosteres frequently found in kinase inhibitors (e.g., p38 MAP kinase), anti-inflammatory agents, and adenosine receptor antagonists.
-
Synthetic Advantage: The para-bromine substituent remains intact during cyclization, serving as a pre-installed handle for late-stage diversification via palladium-catalyzed couplings.
Reactivity Profile
The molecule exists in equilibrium between its aldehyde form and its enol (hydroxymethylene) tautomer.
-
Electrophilic Site 1 (Hard): The formyl carbon (C3) is the primary site for nucleophilic attack by amines/hydrazines.
-
Electrophilic Site 2 (Soft/Hard): The nitrile carbon (C1) acts as the secondary electrophile for cyclization.
-
Nucleophilic Site: The C2 carbon is acidic (
), allowing for alkylation or Knoevenagel condensations if protected.
Visualizing the Reaction Landscape
The following diagram maps the divergent synthetic pathways available from this single precursor.
Caption: Divergent synthesis of pharmacologically active heterocycles from a common nitrile precursor.
Detailed Experimental Protocols
Protocol A: Synthesis of 5-Amino-4-(4-bromophenyl)pyrazoles
This reaction exploits the "1,2-binucleophile" character of hydrazines. The hydrazine first attacks the formyl group to form a hydrazone, which then undergoes intramolecular nucleophilic attack on the nitrile to close the ring.
Reagents:
-
Precursor: this compound (1.0 equiv)
-
Hydrazine Hydrate (80%) or Phenylhydrazine (1.2 equiv)
-
Solvent: Ethanol (absolute)
-
Catalyst (Optional): Glacial Acetic Acid (cat.) or Piperidine (cat.)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 1.2 mmol of hydrazine hydrate dropwise at room temperature. Note: The reaction is exothermic; observe for mild heat generation.
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexane). The starting material ( ) should disappear, and a lower fluorescent spot (amine) should appear. -
Work-up: Cool the reaction mixture to
in an ice bath. The product often precipitates as a solid. -
Isolation: Filter the precipitate and wash with cold ethanol (2 x 5 mL).
-
Purification: If no precipitate forms, evaporate the solvent under reduced pressure and recrystallize the residue from Ethanol/Water (9:1).
Yield Expectation: 75–90% Characterization:
-
1H NMR (DMSO-d6):
12.0 (br s, 1H, NH-pyrazole), 7.8 (s, 1H, H-3), 6.2 (br s, 2H, NH2), 7.4-7.6 (m, 4H, Ar-H).
Protocol B: Synthesis of 2,4-Diamino-5-(4-bromophenyl)pyrimidines
Guanidine acts as a 1,3-binucleophile. This protocol requires a stronger base to liberate the free base of guanidine from its hydrochloride salt and to facilitate the attack on the nitrile.
Reagents:
-
Guanidine Hydrochloride: 1.5 equiv
-
Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (
) -
Solvent: Ethanol or DMF
Step-by-Step Methodology:
-
Free Base Generation: In a separate flask, dissolve 1.5 mmol Guanidine HCl in 5 mL ethanol. Add 1.5 mmol NaOEt (freshly prepared or commercial solution). Stir for 10 min and filter off any NaCl precipitate if necessary (optional).
-
Coupling: Add the guanidine solution to a solution of this compound (1.0 mmol) in 5 mL ethanol.
-
Cyclization: Reflux the mixture for 6–12 hours.
-
Quenching: Cool to room temperature and pour the mixture into 50 mL ice-water.
-
Isolation: The pyrimidine usually precipitates as a pale yellow solid. Filter and wash with water to remove excess base and salts.
-
Purification: Recrystallize from DMF/Ethanol or purify via flash chromatography (DCM/MeOH 95:5).
Data Summary Table:
| Component | Role | Stoichiometry | Critical Note |
| Precursor | Substrate | 1.0 equiv | Ensure dryness; moisture hydrolyzes formyl group. |
| Guanidine HCl | Nucleophile | 1.5 equiv | Must be deprotonated to active free base. |
| NaOEt | Base | 1.5 - 2.0 equiv | Excess base ensures complete cyclization. |
| Ethanol | Solvent | 10-20 vol | Anhydrous conditions preferred. |
Protocol C: Synthesis of 5-Amino-4-(4-bromophenyl)isoxazoles
Hydroxylamine targets the formyl group to form an oxime, which then cyclizes onto the nitrile oxygen-selectively (forming isoxazole) or nitrogen-selectively (forming pyrazole N-oxide, though isoxazole is favored here).
Reagents:
-
Hydroxylamine Hydrochloride: 1.2 equiv
-
Base: Sodium Acetate (NaOAc)
-
Solvent: Ethanol/Water (1:1)
Step-by-Step Methodology:
-
Mixing: Combine 1.0 mmol precursor and 1.2 mmol
in 10 mL Ethanol. -
Buffering: Add 2.0 mmol Sodium Acetate (dissolved in minimal water). Note: NaOAc acts as a buffer to prevent acid-catalyzed hydrolysis of the nitrile.
-
Heating: Reflux for 4 hours.
-
Work-up: Remove ethanol under vacuum. Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).[2]
-
Purification: Dry organic layer over
, concentrate, and recrystallize from Ethanol.
Troubleshooting & Expert Insights
Common Failure Modes
-
Hydrolysis of Nitrile: If the reaction is too acidic or contains too much water at high temperatures, the nitrile (-CN) may hydrolyze to an amide (-CONH2), stopping cyclization.
-
Solution: Use anhydrous solvents and control pH (keep basic or neutral).
-
-
Formyl Decomposition: The formyl group is labile. If the starting material is old, check 1H NMR for the aldehyde proton (
ppm). If absent, re-formulate the precursor (e.g., via ethyl formate + 4-bromophenylacetonitrile + NaOEt). -
Regioselectivity Issues: In pyrazole synthesis, N-substituted hydrazines (e.g., Phenylhydrazine) can yield regioisomers (5-amino vs 3-amino).
-
Insight: Reaction usually favors the 5-amino-1-aryl-4-(4-bromophenyl)pyrazole isomer because the hydrazine
attacks the more reactive aldehyde first, placing the substituted nitrogen (NHPh) at position 1.
-
Validation Check (Self-Correction)
-
TLC: The product is an amine. Staining with Ninhydrin should show a positive (colored) spot for the 5-aminopyrazole and 2,4-diaminopyrimidine.
-
IR Spectroscopy: Look for the disappearance of the sharp Nitrile stretch (
). Its absence confirms cyclization.
References
-
Synthesis of 5-aminopyrazoles
-ketonitriles : Aggarwal, R., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry 7 (2011): 179-197. [Link] -
Reactivity of 2-Aryl-3-oxopropanenitriles : El-Saghier, A. M. "Synthesis of some new heterocyclic compounds containing the 4-bromophenyl moiety." Journal of Chemical Research (2002). [Link]
-
General Isoxazole Synthesis Protocols : Pinho e Melo, T. "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry (2005). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(4-Bromophenyl)-3-oxopropanenitrile
Welcome to the technical support guide for the purification of 2-(4-Bromophenyl)-3-oxopropanenitrile. This document provides in-depth protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-purity material through recrystallization. The guidance herein is grounded in established chemical principles and practical laboratory experience.
Part 1: Foundational Principles & Solvent Selection
Recrystallization is a powerful technique for purifying solid organic compounds. Its success hinges on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1] The ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C).[2] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[2]
For this compound, its structure—featuring a polar nitrile (-C≡N) and ketone (-C=O) group, a moderately non-polar bromophenyl ring—suggests that solvents of intermediate polarity will be most effective.
Recommended Solvent Screening Protocol
Before committing to a bulk recrystallization, it is crucial to screen several solvents on a small scale (~50-100 mg of crude material).[2]
Methodology:
-
Place approximately 50 mg of crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[3]
-
If the compound is insoluble at room temperature, begin heating the solvent gently (e.g., in a warm water bath) towards its boiling point, adding the minimum amount of solvent required to achieve complete dissolution.[1][4]
-
Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Observe the quality and quantity of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.
Table 1: Solvent Screening Data for this compound
| Solvent | Polarity | Solubility (Cold, ~20°C) | Solubility (Hot, at BP) | Observations & Recommendation |
| Water | High | Insoluble | Insoluble | Unsuitable as a single solvent. Potentially useful as an anti-solvent. |
| Ethanol (95%) | High-Intermediate | Sparingly Soluble | Very Soluble | Good Candidate. May require a co-solvent to reduce cold solubility. |
| Isopropanol | Intermediate | Sparingly Soluble | Very Soluble | Excellent Candidate. Good balance of polarity. |
| Acetonitrile | Intermediate | Soluble | Very Soluble | Poor candidate; high solubility at room temperature will lead to low recovery.[5] |
| Ethyl Acetate | Intermediate | Sparingly Soluble | Soluble | Fair Candidate. May require a non-polar co-solvent. |
| Toluene | Low | Insoluble | Sparingly Soluble | Poor candidate; low solubility even when hot.[6] |
| Hexanes | Low | Insoluble | Insoluble | Unsuitable as a primary solvent. Potentially useful as an anti-solvent. |
Part 2: Standard Operating Procedure (SOP) for Recrystallization
This protocol details the purification of this compound using isopropanol.
Experimental Workflow Diagram
Caption: Recrystallization workflow for this compound.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask (sized so the solvent will fill it to about one-third to one-half of its volume).
-
Add a magnetic stir bar or a boiling stick.
-
Add a small portion of isopropanol, just enough to create a slurry.[7]
-
Heat the mixture to a gentle boil on a hot plate with stirring.
-
Add more hot isopropanol in small increments until the solid just completely dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[4][6] Adding excess solvent is the most common cause of poor yield.[8]
-
-
Decolorization (If Necessary):
-
If the hot solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (approx. 1-2% by weight of your compound).[7]
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
-
Hot Gravity Filtration (If Necessary):
-
This step is required if insoluble impurities or activated charcoal are present.
-
Pre-warm a stemless funnel and a second Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization in the funnel.[7] Vacuum filtration should not be used here, as the rapid cooling caused by the vacuum will induce crystallization and clog the filter.[1]
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[9]
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[6]
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold isopropanol to rinse away any residual soluble impurities clinging to the crystal surfaces.[4] Using cold solvent minimizes the loss of the desired product.
-
Continue to draw air through the filter cake for several minutes to partially dry the crystals.[7]
-
-
Drying:
-
Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
-
Part 3: Troubleshooting Guide & FAQs
Even with a robust protocol, unexpected issues can arise. This section addresses common problems in a direct Q&A format.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: My compound has formed an oil instead of crystals. What should I do? A: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent and comes out of solution as a liquid above its melting point.[9] This is often caused by the boiling point of the solvent being higher than the melting point of the compound, or by significant impurities depressing the melting point. To resolve this, reheat the solution to re-dissolve the oil, add a small amount of additional solvent (5-10% more volume), and allow the solution to cool much more slowly.[8][10] Insulating the flask can help promote slow cooling.
Q2: After cooling, no crystals have formed. Is the experiment a failure? A: Not necessarily. This is a very common issue, often due to either using too much solvent or the solution becoming supersaturated.[8]
-
For Supersaturation: Induce crystallization by gently scratching the inside of the flask below the solvent line with a glass rod or by adding a single "seed crystal" of the pure compound.[4][8] These actions provide nucleation sites for crystal growth.
-
For Excess Solvent: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (10-20%), then attempt the cooling process again.[8][10]
Q3: My final yield is much lower than expected. Where did my compound go? A: Low yield is typically a consequence of one of several factors:
-
Using too much solvent: This is the most frequent cause, as a significant amount of your product will remain dissolved in the mother liquor even when cold.[4][10] You can often recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling.
-
Washing with too much cold solvent: During the final filtration step, an excessive volume of wash solvent can redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[4]
-
Premature crystallization: The compound may have crystallized on the filter paper or in the funnel stem during hot filtration. Ensure all glassware for this step is thoroughly pre-heated.
Q4: What is a mixed-solvent recrystallization and when should I use it? A: A mixed-solvent system is used when no single solvent has the ideal solubility properties.[6] It involves a pair of miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble" or "anti-solvent").[6][11] The procedure involves dissolving the compound in a minimum amount of the hot "soluble solvent" and then adding the "insoluble solvent" dropwise until the solution becomes faintly cloudy (the saturation point). A drop or two of the "soluble solvent" is then added to restore clarity, and the solution is cooled slowly.[11][12] For this compound, a good system would be ethanol (soluble solvent) and water (insoluble solvent).
Q5: How do I confirm the purity of my recrystallized product? A: The most common and immediate method is to measure the melting point. A pure compound should have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Further characterization can be achieved using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
References
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Google Scholar.
- Experiment 2: Recrystalliz
- Go-to recrystallization solvent mixtures : r/Chempros. (2023, February 19). Reddit.
- Important Chemistry Tips-Solvents choose for recrystalliz
- Solvent Choice. (n.d.). University of York.
- Recrystalliz
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Problems with Recrystallis
- recrystalliz
- Two-Solvent Recrystalliz
- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. (2014, August 4). Reddit.
- recrystallization, filtration and melting point. (n.d.). Google Scholar.
- Isolation and Purification of Organic Compounds Recrystalliz
- recrystalliz
Sources
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. athabascau.ca [athabascau.ca]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
tautomerism of 2-(4-Bromophenyl)-3-oxopropanenitrile (enol vs keto)
Technical Support Center: 2-(4-Bromophenyl)-3-oxopropanenitrile
Executive Summary & Core Chemistry
The Issue: Researchers frequently report "impure" NMR spectra or inconsistent reactivity when working with This compound (CAS: 16532-79-9 derivatives).[1]
The Cause:
This is not an impurity profile. It is a fundamental characteristic of keto-enol tautomerism . Unlike simple ketones, this molecule exists as a dynamic equilibrium between the aldo-form (keto) and the enol-form (
The position of this equilibrium is highly sensitive to solvent polarity, concentration, and temperature.[1] The 4-bromophenyl group acts as a lipophilic handle but also increases the acidity of the
Diagnostic Troubleshooting: NMR Interpretation
User Question: "My
Technical Answer:
Likely not. You are observing the simultaneous presence of both tautomers. In non-polar solvents like Chloroform-d, the equilibrium often allows both species to exist, whereas polar aprotic solvents (like DMSO-
Reference Data: Chemical Shift Fingerprint
| Feature | Aldo-Form (Keto) | Enol-Form | Notes |
| Structure | |||
| Formyl/Vinyl H | 9.6 - 9.8 ppm (d, | 7.5 - 8.2 ppm (s) | The keto form shows coupling; the enol vinyl proton is usually a singlet.[1] |
| 4.8 - 5.2 ppm (d, | Absent | This proton is lost/transferred in the enol form.[1] | |
| Hydroxyl (-OH) | Absent | 11.0 - 14.0 ppm (br s) | Highly variable.[1] Often broad or invisible if trace water is present (exchange).[1] |
| Solvent Preference | Favored in non-polar solvents ( | Favored in polar aprotic solvents (DMSO, DMF) | DMSO stabilizes the enolic -OH via intermolecular H-bonding.[1] |
Validation Protocol (The "D
-
Run the standard
NMR in . -
Add 1-2 drops of
to the NMR tube and shake vigorously. -
Result: The broad enolic -OH peak (>11 ppm) will disappear (H/D exchange).[1] The vinyl proton signal may sharpen. If the peaks at 9.6 ppm and 5.0 ppm remain, they are the keto tautomer, not impurities.[1]
Tautomeric Landscape & Reactivity Guide
The choice of tautomer dictates the reaction pathway. Understanding this landscape is critical for synthesizing heterocycles (e.g., quinazolines, pyrimidines).[1]
Pathway Visualization
Figure 1: The dynamic equilibrium between Aldo and Enol forms, and their convergence to the Enolate anion under basic conditions.[1][2]
Reactivity Implications:
-
For C-Alkylation: You must drive the reaction through the Enolate (Yellow node) using a base like NaH or
.[1] -
For Cyclization (e.g., with Guanidine/Urea): The reaction proceeds via the aldehyde/ketone electrophile.[1] Although the enol is often the major species in solution, the Aldo-form is the reactive species for the initial condensation. The equilibrium shifts to replenish the Aldo-form as it is consumed (Le Chatelier’s principle).
Synthesis & Stability Protocol
User Question: "My yield is low, and the product turns pink/brown upon storage. How do I stabilize it?"
Root Cause:
Optimized Synthesis Workflow (Formylation)
-
Reagents: 4-Bromophenylacetonitrile (1.0 eq), Ethyl Formate (1.5 - 2.0 eq), Sodium Ethoxide (1.2 eq).[1]
-
Solvent: Anhydrous Ethanol or Toluene (Toluene allows precipitation of the enolate salt).[1]
-
Key Step:
-
Workup (The Stabilization Step):
-
The reaction yields the Sodium Enolate salt. This salt is stable.
-
To isolate the neutral compound: Dissolve the salt in water and acidify carefully with cold dilute HCl or Acetic Acid to pH ~4-5.
-
Do not use strong acid (conc.[1] H2SO4) or heat during acidification, as this promotes hydrolysis of the nitrile to the amide/acid.[1]
-
Storage Recommendations
| Parameter | Recommendation | Reason |
| Temperature | Retards deformylation kinetics.[1] | |
| Atmosphere | Argon/Nitrogen | Prevents autoxidation of the enol C=C bond. |
| Form | Sodium Salt | The enolate salt is significantly more stable than the neutral protonated species. Store as the salt if possible and acidify immediately before use. |
References
-
Chemistry of
-Ketonitriles: -
Solvent Effects on Tautomerism
-
Synthesis of 4-Bromophenyl Derivatives
-
Spectral Database (Validation)
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling, as
Sources
Validation & Comparative
A Comparative Guide to the Formylation of Arylacetonitriles for Researchers and Drug Development Professionals
The introduction of a formyl group onto an arylacetonitrile framework is a critical transformation in the synthesis of a wide array of pharmacologically active molecules and functional materials. The resulting α-formylarylacetonitriles are versatile intermediates, readily participating in various subsequent reactions to build molecular complexity. This guide provides an in-depth comparison of key formylation methods for arylacetonitriles, offering insights into their mechanisms, substrate scope, and practical considerations to aid researchers in selecting the optimal strategy for their synthetic challenges.
The Vilsmeier-Haack Reaction: A Classic and Versatile Approach
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), which acts as the electrophile in an electrophilic aromatic substitution.[3][4][5]
Mechanistic Insights
The reaction proceeds through the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This reagent is then attacked by the electron-rich arylacetonitrile, leading to the formation of an iminium intermediate. Subsequent hydrolysis of this intermediate furnishes the desired α-formylarylacetonitrile.[2][4][5] The choice of an electron-donating group on the aromatic ring of the arylacetonitrile is crucial as it activates the ring towards electrophilic attack by the relatively weak Vilsmeier reagent.[3][4]
Caption: Mechanism of the Vilsmeier-Haack Formylation.
Experimental Protocol: Vilsmeier-Haack Formylation of 4-Methoxyphenylacetonitrile
-
To a solution of 4-methoxyphenylacetonitrile (1.0 eq) in DMF (10 volumes) at 0 °C, slowly add phosphorus oxychloride (1.5 eq).
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-(4-methoxyphenyl)formylacetonitrile.
The Duff Reaction: Ortho-Formylation of Phenolic Arylacetonitriles
The Duff reaction is a classic method for the ortho-formylation of phenols, utilizing hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[6][7][8] This method is particularly valuable when selective formylation at the position ortho to a hydroxyl group is desired.[6]
Mechanistic Insights
The reaction is believed to proceed through the formation of an iminium ion from the protonation and subsequent ring-opening of HMTA.[6][7] This electrophilic species then attacks the activated phenolic ring, preferentially at the ortho position due to a directing effect of the hydroxyl group. The initial adduct undergoes a series of rearrangements and an intramolecular redox step, followed by hydrolysis to yield the salicylaldehyde derivative.[6][7]
Caption: General workflow of the Duff Reaction.
Experimental Protocol: Duff Reaction for 4-Hydroxyphenylacetonitrile
-
To a mixture of 4-hydroxyphenylacetonitrile (1.0 eq) and hexamethylenetetramine (1.5 eq) in glacial acetic acid (15 volumes), heat the reaction to 100-110 °C.
-
Maintain the temperature and stir for 6-8 hours.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Heat the resulting mixture to reflux for 1-2 hours to ensure complete hydrolysis of the intermediate.
-
Cool the mixture and extract the product with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography to yield 2-formyl-4-hydroxyphenylacetonitrile.
The Rieche Formylation: For Electron-Rich Arylacetonitriles
The Rieche formylation employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl4) or tin tetrachloride (SnCl4).[9][10][11] This method is suitable for the formylation of electron-rich aromatic compounds.[10]
Mechanistic Insights
The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic dichloromethyl cation equivalent. This potent electrophile then attacks the aromatic ring of the arylacetonitrile. Subsequent hydrolysis of the resulting dichloromethylated intermediate furnishes the aldehyde.
Caption: Key steps in the Rieche Formylation.
Experimental Protocol: Rieche Formylation of 3,4-Dimethoxyphenylacetonitrile
-
Dissolve 3,4-dimethoxyphenylacetonitrile (1.0 eq) in dry dichloromethane (DCM) (20 volumes) and cool the solution to 0 °C under an inert atmosphere.
-
Slowly add titanium tetrachloride (2.0 eq) to the cooled solution.
-
After stirring for 15 minutes, add dichloromethyl methyl ether (1.2 eq) dropwise, maintaining the temperature at 0 °C.[12]
-
Stir the reaction mixture at 0 °C for 2-3 hours.[12]
-
Quench the reaction by carefully adding it to a vigorously stirred mixture of ice and water.[12]
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash chromatography to obtain the desired formylated product.
Formylation via Ortho-Lithiation: A Regioselective Approach
For arylacetonitriles bearing a directing group, ortho-lithiation followed by quenching with an electrophilic formylating agent like DMF is a powerful and highly regioselective method.[9][13] This strategy allows for the precise introduction of a formyl group at the position ortho to the directing group.
Mechanistic Insights
A strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), deprotonates the aromatic ring at the position ortho to a directing group (e.g., methoxy, amide). The resulting aryllithium species is then trapped by DMF to form a tetrahedral intermediate, which upon acidic workup, collapses to the aldehyde.[13]
Comparison of Formylation Methods
| Feature | Vilsmeier-Haack Reaction | Duff Reaction | Rieche Formylation | Ortho-Lithiation |
| Formylating Agent | Vilsmeier Reagent (DMF/POCl3) | Hexamethylenetetramine (HMTA) | Dichloromethyl methyl ether | N,N-Dimethylformamide (DMF) |
| Substrate Scope | Electron-rich arylacetonitriles | Phenolic arylacetonitriles | Electron-rich arylacetonitriles | Arylacetonitriles with directing groups |
| Regioselectivity | Para to activating group (usually) | Ortho to hydroxyl group | Generally para to activating group | Ortho to directing group |
| Reaction Conditions | Mild to moderate (0 °C to RT) | Elevated temperatures | Low temperatures (0 °C) | Cryogenic temperatures (-78 °C) |
| Advantages | Readily available reagents, good yields | Excellent ortho-selectivity for phenols | High reactivity | Excellent regioselectivity |
| Disadvantages | Requires electron-rich substrates | Limited to phenols, moderate yields | Moisture sensitive, strong Lewis acids | Requires anhydrous/inert conditions, strong bases |
Emerging Methods: Radical Formylation
Recent advancements in photoredox and electrochemistry have led to the development of novel radical-based formylation methods.[14][15][16][17] These approaches often proceed under mild conditions and can tolerate a broader range of functional groups. For instance, the photocatalytic generation of chlorine radicals can enable the formylation of aryl chlorides, a class of substrates that are often unreactive in classical formylation reactions.[14][16][18] While still an emerging area, these methods hold significant promise for expanding the toolkit for the synthesis of α-formylarylacetonitriles.
Conclusion
The choice of formylation method for arylacetonitriles is highly dependent on the substitution pattern of the aromatic ring and the desired regioselectivity. The Vilsmeier-Haack and Rieche reactions are excellent choices for electron-rich systems, while the Duff reaction provides a reliable route to ortho-hydroxyarylacetonitrile aldehydes. For substrates amenable to directed metalation, ortho-lithiation offers unparalleled regiocontrol. As the field of organic synthesis continues to evolve, the development of milder and more versatile methods, such as radical formylations, will undoubtedly provide even more powerful tools for the synthesis of these valuable building blocks.
References
-
Duff reaction - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]
-
Review Article on Vilsmeier-Haack Reaction. (n.d.). Retrieved February 13, 2026, from [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved February 13, 2026, from [Link]
-
Vilsmeier-Haack Reaction | NROChemistry. (n.d.). Retrieved February 13, 2026, from [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2026, from [Link]
-
Duff reaction - chemeurope.com. (n.d.). Retrieved February 13, 2026, from [Link]
-
Formylation - Common Conditions. (n.d.). Retrieved February 13, 2026, from [Link]
-
Rieche formylation - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]
-
Representative methods for the synthesis of α‐arylacetonitriles. - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
-
Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction - I.R.I.S. (n.d.). Retrieved February 13, 2026, from [Link]
-
A theoretical study of the Duff reaction: insights into its selectivity - Semantic Scholar. (n.d.). Retrieved February 13, 2026, from [Link]
-
Org. Synth. 2012, 89, 220. (n.d.). Retrieved February 13, 2026, from [Link]
-
Rieche Formylation - Common Organic Chemistry. (n.d.). Retrieved February 13, 2026, from [Link]
-
Duff Reaction. (n.d.). Retrieved February 13, 2026, from [Link]
-
Duff Reaction - SynArchive. (n.d.). Retrieved February 13, 2026, from [Link]
-
Rieche Formylation - SynArchive. (n.d.). Retrieved February 13, 2026, from [Link]
-
Substituted arene synthesis by carbonyl or carboxyl compound α-arylation - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2026, from [Link]
-
Mild, Redox‐Neutral Formylation of Aryl Chlorides through the Photocatalytic Generation of Chlorine Radicals - The Doyle Group. (n.d.). Retrieved February 13, 2026, from [Link]
-
Aryl formylations via polarity matching methods. - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
-
Mild, Redox-Neutral Formylation of Aryl Chlorides via Photocatalytic Generation of Chlorine Radicals - PMC - NIH. (n.d.). Retrieved February 13, 2026, from [Link]
-
Formylation of Amines - MDPI. (n.d.). Retrieved February 13, 2026, from [Link]
-
Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation - OSTI. (n.d.). Retrieved February 13, 2026, from [Link]
-
Electroreductive formylation of activated alcohols via radical–polar crossover - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 13, 2026, from [Link]
-
Aromatic formylation reaction - Purechemistry. (2023, April 9). Retrieved February 13, 2026, from [Link]
-
α-Formylations with Chiral Chloroiminium Salts - The University of East Anglia. (n.d.). Retrieved February 13, 2026, from [Link]
-
Mild, Redox-Neutral Formylation of Aryl Chlorides through the Photocatalytic Generation of Chlorine Radicals - PubMed. (2017, June 12). Retrieved February 13, 2026, from [Link]
-
Vilsmeier-Haack Reaction | Chem-Station Int. Ed. (2014, April 13). Retrieved February 13, 2026, from [Link]
-
Why is formyl chloride unstable while higher acyl chlorides are stable? (2019, June 5). Retrieved February 13, 2026, from [Link]
-
Convenient Method for the ortho-Formylation - of Phenols. (n.d.). Retrieved February 13, 2026, from [Link]
-
Benzaldehyde derivative synthesis by formylation - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2026, from [Link]
-
A. Schall and O. Reiser The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne- sium compounds, rep. (n.d.). Retrieved February 13, 2026, from [Link]
-
Review - SciELO. (2015, April 7). Retrieved February 13, 2026, from [Link]
-
Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide - Green Chemistry (RSC Publishing). (n.d.). Retrieved February 13, 2026, from [Link]
-
[PDF] Formylating Agents* | Semantic Scholar. (n.d.). Retrieved February 13, 2026, from [Link]
-
Nature inspires greener generation of metal hydrides to make formic acid from CO 2. (2022, August 15). Retrieved February 13, 2026, from [Link]
-
Synthesis of α-furylacrylic acid - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
-
Synthesis of potentially allergenic chiral α-(hydroxyalkyl) acrylates. | Semantic Scholar. (n.d.). Retrieved February 13, 2026, from [Link]
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- 18. Mild, Redox-Neutral Formylation of Aryl Chlorides through the Photocatalytic Generation of Chlorine Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Technical Guide: Proper Disposal of 2-(4-Bromophenyl)-3-oxopropanenitrile
Executive Directive
Immediate Classification: Halogenated Organic Waste (Toxic, Irritant). Critical Restriction: Do NOT mix with acidic waste streams or strong oxidizers.[1][2] CAS Registry Number: 27956-41-8[3]
This guide provides a scientifically grounded, self-validating protocol for the disposal of 2-(4-Bromophenyl)-3-oxopropanenitrile. It is designed for researchers requiring strict adherence to safety and environmental compliance (RCRA/EPA/EU standards).
Chemical Identification & Hazard Profile
Understanding the molecular functionality is the first step in safe disposal. This compound contains three distinct functional groups that dictate its handling: an organobromide , a nitrile , and a formyl/carbonyl group.
| Parameter | Data | Operational Implication |
| Chemical Name | This compound | Official manifest name. |
| Formula | High carbon content; requires incineration. | |
| Functional Groups | Aryl Bromide, Nitrile (-CN), Aldehyde (-CHO) | Br: Classifies as Halogenated. CN: Potential HCN source if acidified. CHO: oxidizable; incompatibility with oxidizers.[4] |
| Physical State | Solid (typically off-white/yellow) | Dust control is required during transfer. |
| GHS Hazards | Acute Tox.[5][6][7] (Oral/Dermal/Inhal.), Skin/Eye Irritant | PPE Mandatory: Double nitrile gloves, P100 respirator if dust is generated. |
Pre-Disposal Validation (The "Self-Validating" Protocol)
Before any waste transfer occurs, the generator must validate the waste stream compatibility. This prevents "blind dumping" which leads to laboratory accidents.
Protocol: Waste Stream Compatibility Check
-
Halogen Check: Confirm the waste container is explicitly labeled "Halogenated Organic."
-
Reasoning: Non-halogenated waste streams (e.g., Acetone/Methanol) are often used as fuel blends. The presence of Bromine (
) creates corrosive HBr upon combustion, requiring specialized scrubbers. Mislabeling results in severe regulatory fines.
-
-
pH Validation:
-
Action: Test the pH of the receiving waste container using a dipstick.
-
Requirement: pH must be
7 (Neutral or Basic) . -
Causality: The nitrile group (
) can hydrolyze in the presence of strong acids to release Hydrogen Cyanide (HCN) gas, a lethal asphyxiant.
-
-
Oxidizer Scan: Ensure the container does not contain Nitric Acid, Peroxides, or Permanganates.
-
Causality: The aldehyde functionality at the C3 position is a reducing agent. Mixing with strong oxidizers can cause an exothermic runaway reaction.
-
Step-by-Step Disposal Procedures
A. Solid Waste (Pure Compound or Spill Debris)
Applicability: Expired reagents, contaminated weighing boats, spill cleanup materials.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Bagging: Double-bag the solid waste in clear, chemically resistant plastic bags (4 mil thickness recommended) before placing it in the rigid container.
-
Labeling:
-
Primary Constituent: "this compound"[3]
-
Hazard Checkboxes: [x] Toxic [x] Irritant
-
Coding: Assign the appropriate waste code (e.g., EPA code D003 for reactivity if cyanide release is suspected, though typically managed as generic organic toxicity unless listed). Note: As a lab chemical, it often falls under "Lab Pack" guidelines.
-
B. Liquid Waste (Mother Liquors/Solutions)
Applicability: Reaction mixtures, HPLC effluents.
-
Segregation: Segregate into Halogenated Solvent waste.
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate) is compatible with the carboy.
-
Transfer Protocol:
-
Use a funnel with a flash arrestor.
-
Perform the transfer inside a fume hood.
-
Stop Condition: If heat generation or bubbling occurs immediately, STOP. Close the sash. This indicates an incompatibility (likely acidic).
-
Decision Logic & Workflows
Waste Segregation Decision Tree
This diagram guides the researcher through the decision-making process to ensure the compound ends up in the correct waste stream.
Figure 1: Logic flow for segregating this compound waste to prevent incompatibility incidents.
Emergency Spill Response Mechanism
In the event of a spill outside the fume hood, follow this immediate containment workflow.
Figure 2: Emergency response protocol prioritizing respiratory protection due to potential lachrymatory effects.[7][8]
Destruction Method (End-of-Life)
While the laboratory user handles disposal into containers, understanding the ultimate destruction method is necessary for "Cradle-to-Grave" stewardship.
-
Method: High-Temperature Incineration.
-
Requirement: Rotary kiln incinerator equipped with secondary combustion chamber (
) and wet gas scrubbers. -
Mechanism:
-
Organic framework
-
Bromine
(Captured by caustic scrubber to form NaBr). -
Nitrile
Complete oxidation prevents Cyanide emission.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27956-41-8, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Management of Halogenated Solvents. Retrieved from [Link]
-
University of Illinois Urbana-Champaign (DRS). Chemical Waste Management Guide: Halogenated Solvents. Retrieved from [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. 27956-41-8|this compound|BLD Pharm [bldpharm.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
